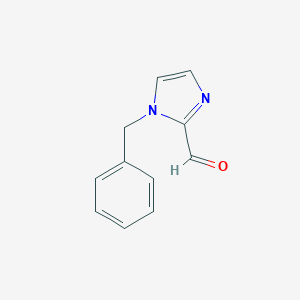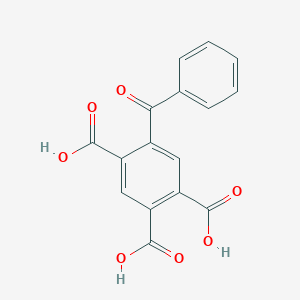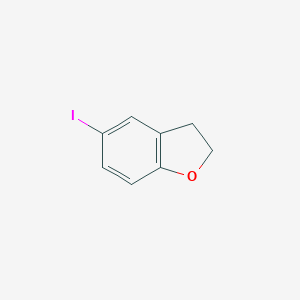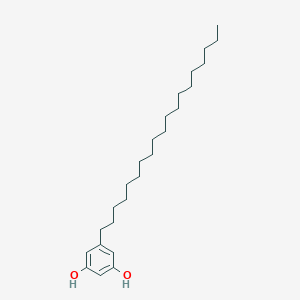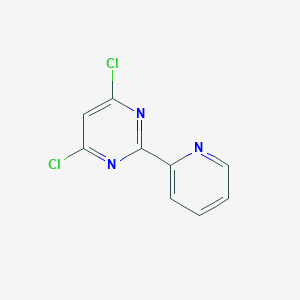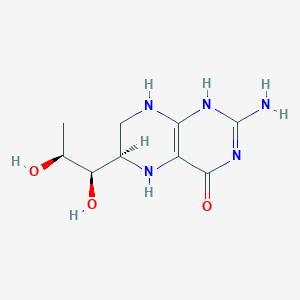
サプロプテリン
概要
説明
フェニルアラニン-4-ヒドロキシラーゼなどの酵素によるフェニルアラニンのチロシンへの変換、およびセロトニン、ドーパミン、一酸化窒素などの神経伝達物質の合成に重要な役割を果たします .
製法
合成経路と反応条件
サプロプテリンの調製には、L-アラビノースから始まるいくつかの工程が含まれます。このプロセスには、グリコシル化、ヨウ素化、還元、脱ヨウ素化、グリコシド結合の加水分解、アルキル基の除去が含まれ、5-デオキシ-L-リボースが得られます。 この中間体は、さらに反応させてL-エリトロビオプテリンを得て、最後にサプロプテリン塩酸塩に還元されます .
工業的製法
サプロプテリン二塩酸塩の工業的製造には、同様の合成経路が用いられますが、大規模生産に合わせて最適化されています。 このプロセスは、経済的に実行可能なように設計されており、反応条件が穏やかで操作が単純なため、コストを抑えることができます .
科学的研究の応用
Sapropterin has a wide range of scientific research applications:
Chemistry: Used as a cofactor in various enzymatic reactions.
Biology: Essential for the synthesis of neurotransmitters and nitric oxide.
Medicine: Used in the treatment of phenylketonuria and tetrahydrobiopterin deficiencies. .
Industry: Employed in the production of pharmaceuticals and as a research tool in biochemical studies.
作用機序
サプロプテリンは、フェニルアラニン-4-ヒドロキシラーゼ、チロシンヒドロキシラーゼ、トリプトファンヒドロキシラーゼなど、いくつかのヒドロキシラーゼ酵素の補因子として作用します . フェニルアラニンのチロシンへの変換、チロシンのL-ドーパへの変換、トリプトファンの5-ヒドロキシトリプトファンへの変換を促進します。 これらの反応は、セロトニン、ドーパミン、一酸化窒素などの神経伝達物質の合成に不可欠です .
生化学分析
Biochemical Properties
Sapropterin acts as a cofactor in the synthesis of nitric oxide . It is essential in the conversion of phenylalanine to tyrosine by the enzyme phenylalanine-4-hydroxylase . It also aids in the conversion of tyrosine to L-dopa by the enzyme tyrosine hydroxylase, and the conversion of tryptophan to 5-hydroxytryptophan via tryptophan hydroxylase .
Cellular Effects
Sapropterin influences various cellular processes. It is involved in apoptosis and other cellular events mediated by nitric oxide production . As a coenzyme, BH4 reacts with molecular oxygen to form an active oxygen intermediate that can hydroxylate substrates .
Molecular Mechanism
Sapropterin exerts its effects at the molecular level through several mechanisms. It is involved in the hydroxylation process where the co-enzyme loses two electrons and is regenerated in vivo in an NADH-dependent reaction . As a co-factor for phenylalanine hydroxylase, it allows the conversion of phenylalanine to tyrosine, reducing the level of phenylalanine in the bloodstream .
Temporal Effects in Laboratory Settings
The effects of sapropterin over time in laboratory settings have been studied extensively. For instance, in the SPARK trial, the addition of sapropterin to a phenylalanine-restricted diet led to a significant improvement in phenylalanine tolerance in children with BH4-responsive phenylketonuria or mild hyperphenylalaninemia .
Dosage Effects in Animal Models
The effects of sapropterin vary with different dosages in animal models. In a study on mice, sapropterin treatment prevented congenital heart defects induced by pregestational diabetes mellitus .
Metabolic Pathways
Sapropterin is involved in several metabolic pathways. It is used to convert several amino acids, including phenylalanine, to other essential molecules in the body, including neurotransmitters . Tetrahydrobiopterin deficiency can be caused by mutations in genes that are critical for producing and recycling tetrahydrobiopterin .
Transport and Distribution
It is known that sapropterin is a cofactor used as an adjunct to phenylalanine restriction in the treatment of phenylketonuria (PKU) .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of sapropterin involves several steps, starting from L-arabinose. The process includes glycosylation, iodination, reduction, deiodination, hydrolysis of the glycosidic bond, and removal of alkyl groups to obtain 5-deoxy-L-ribose. This intermediate is then further reacted to obtain L-erythrobiopterin, which is finally reduced to sapropterin hydrochloride .
Industrial Production Methods
Industrial production of sapropterin dihydrochloride involves a similar synthetic route but is optimized for large-scale production. The process is designed to be economically viable, with mild reaction conditions and simple operations to reduce costs .
化学反応の分析
反応の種類
サプロプテリンは、酸化、還元、水酸化など、さまざまな化学反応を起こします。 補酵素として、分子状酸素と反応して活性酸素中間体を生成し、基質を水酸化することができます .
一般的な試薬と条件
サプロプテリンの合成と反応に用いられる一般的な試薬には、分子状酸素、NADH、さまざまなヒドロキシラーゼがあります。 反応は通常、化合物の完全性を維持するため、穏やかな条件下で行われます .
生成される主な生成物
サプロプテリンを含む反応から生成される主な生成物には、チロシン、L-ドーパ、5-ヒドロキシトリプトファンが含まれ、これらの生成物は神経伝達物質の合成に不可欠です .
科学研究への応用
サプロプテリンは、幅広い科学研究への応用があります。
類似化合物との比較
類似化合物
Kuvan: サプロプテリンの別のブランド名で、同じ医療目的で使用されます.
Palynziq: フェニルケトン尿症の治療に使用される別の化合物ですが、フェニルアラニンを直接分解することで異なるメカニズムで作用します.
独自性
サプロプテリンは、複数のヒドロキシラーゼ酵素の補因子としての役割においてユニークであり、さまざまな神経伝達物質の合成に不可欠です。 PKU患者の血中フェニルアラニン値を低下させる能力は、他の治療法とは異なります .
特性
IUPAC Name |
(6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,4+,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKQXYHWGSIFBK-RPDRRWSUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]([C@H]1CNC2=C(N1)C(=O)NC(=N2)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041138 | |
| Record name | (6R)-Tetrahydrobiopterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tetrahydrobiopterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000027 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>20 mg/mL (dichloride salt) | |
| Record name | Sapropterin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00360 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Tetrahydrobiopterin (BH4) is a natural co-factor or co-enzyme for phenylalanine-4-hydroxylase (PAH),Tetrahydrobiopterine, and tryptophan-5-hydroxylase. Tetrahydrobiopterin is also a natural co-factor for nitrate oxide synthase. Therefore BH4 is required for the conversion of phenylalanine to tyrosine, for the production of epinephrine (adrenaline) and the synthesis of the monoamine neuro-transmitters, serotonin, dopamine, and norepinephrine (noradrenaline). It is also involved in apoptosis and other cellular events mediated by nitric oxide production. As a coenzyme, BH4 reacts with molecular oxygen to form an active oxygen intermediate that can hydroxylate substrates. In the hydroxylation process, the co-enzyme loses two electrons and is regenerated in vivo in an NADH-dependent reaction. As a co-factor for PAH, tetrahydrobiopterin allows the conversion of phenylalanine to tyrosine and reduces the level of phenylalanine in the bloodstream, thereby reducing the toxic effects of of this amino acid. Normal serum concentrations of phenylalanine are 100 micomolar, while elevated (toxic) levels are typically >1200 micromolar. Individuals with a deficiency in tetrahydrobiopterin are not able to efficiently convert phenylalanine to tyrosine. The excess levels provided by tetrahydrobiopterin supplementation help improve enzyme efficiency. As a co-factor for tyrosine hydroxylase, BH4 facilitates the conversion of tyrosine to L-dopa while as a co-factor for tryptophan hydroxylase, BH4 allows the conversion of tryptophan to 5-hydroxytryptophan, which is then converted to serotonin. | |
| Record name | Sapropterin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00360 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
62989-33-7 | |
| Record name | Sapropterin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62989-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sapropterin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062989337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sapropterin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00360 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (6R)-Tetrahydrobiopterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6R)-5,6,7,8-Tetrahydro-L-biopterin dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SAPROPTERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGX657432I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tetrahydrobiopterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000027 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
250-255 °C (hydrochloride salt), 250 - 255 °C (hydrochloride salt) | |
| Record name | Sapropterin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00360 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tetrahydrobiopterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000027 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sapropterin interact with its target and what are the downstream effects?
A1: Sapropterin functions as a pharmacological chaperone and cofactor for phenylalanine hydroxylase (PAH) [, , ]. PAH is the enzyme responsible for converting phenylalanine (Phe) to tyrosine [, ]. In individuals with phenylketonuria (PKU), PAH activity is reduced due to genetic mutations, leading to Phe accumulation [, ]. Sapropterin binds to specific PAH mutants, stabilizing the enzyme's structure and increasing its activity [, ]. This results in enhanced Phe metabolism and a reduction in blood Phe levels [, , ].
Q2: Beyond its role in PKU, what other therapeutic applications are being explored for sapropterin?
A2: Research suggests sapropterin may offer therapeutic benefits beyond PKU. Studies show sapropterin can improve endothelial function by promoting nitric oxide synthesis, potentially mitigating conditions like pulmonary hypertension and cardiovascular disease [, , ]. Additionally, preliminary findings indicate that sapropterin could address neurotransmitter imbalances in specific cases of treatment-resistant depression, although further research is necessary [, ].
Q3: What is the molecular formula and weight of sapropterin dihydrochloride?
A3: The molecular formula of sapropterin dihydrochloride is C9H15N5O3 · 2HCl, and its molecular weight is 338.19 g/mol.
Q4: What is the primary clinical application of sapropterin?
A5: Sapropterin is primarily prescribed for managing phenylketonuria (PKU) [, ]. It is particularly effective in individuals with BH4-responsive PKU, where it helps reduce blood phenylalanine levels and may improve dietary phenylalanine tolerance [, ].
Q5: How is sapropterin's efficacy determined in individuals with PKU?
A6: Sapropterin responsiveness is typically assessed using a BH4 loading test [, , , ]. Patients receive a controlled dose of sapropterin, and their blood phenylalanine levels are monitored [, , , ]. A decrease of 30% or more in blood phenylalanine levels after sapropterin administration is generally considered a positive response, indicating potential benefit from long-term treatment [, , , ].
Q6: Are there specific genotypes associated with a better response to sapropterin in PKU patients?
A7: Research suggests that certain genotypes are linked to a more favorable response to sapropterin. Specifically, patients with milder forms of PKU and those with mutations associated with residual PAH activity tend to demonstrate greater responsiveness to sapropterin therapy [, ]. Genotype analysis can be a valuable tool in predicting the likelihood of a beneficial response to sapropterin.
Q7: Are there challenges in formulating sapropterin for oral administration?
A8: Yes, sapropterin can be chemically unstable in solution, presenting challenges for formulation [, ]. To enhance its stability, manufacturers have developed specific formulations like Kuvan®, a shelf-stable, readily soluble oral tablet [, ].
Q8: What strategies are being explored to further improve the bioavailability and stability of sapropterin?
A9: Ongoing research aims to optimize sapropterin formulations for enhanced stability and bioavailability. One approach involves incorporating absorption enhancers, such as organic carboxylic acids like tartaric acid and citric acid, into the formulation []. These enhancers can improve drug solubility and absorption in the gastrointestinal tract, potentially leading to greater therapeutic efficacy.
Q9: What are some future directions in sapropterin research?
A9: Future research on sapropterin will likely focus on optimizing treatment protocols for PKU, exploring its potential in other therapeutic areas like cardiovascular and neuropsychiatric disorders, and developing novel drug delivery systems to improve its efficacy and patient convenience.
Q10: Are there ongoing research efforts to identify biomarkers that could predict sapropterin responsiveness?
A12: Yes, identifying reliable biomarkers to predict sapropterin responsiveness is an active area of research. Currently, genotype analysis and the BH4 loading test are the primary tools for assessing potential response, but these methods have limitations [, , , ]. Finding more precise and readily accessible biomarkers would significantly improve the personalization of sapropterin therapy.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

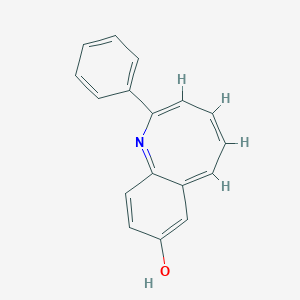

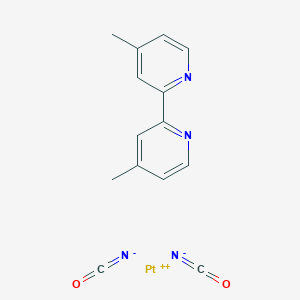

![(2R)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid](/img/structure/B162285.png)
